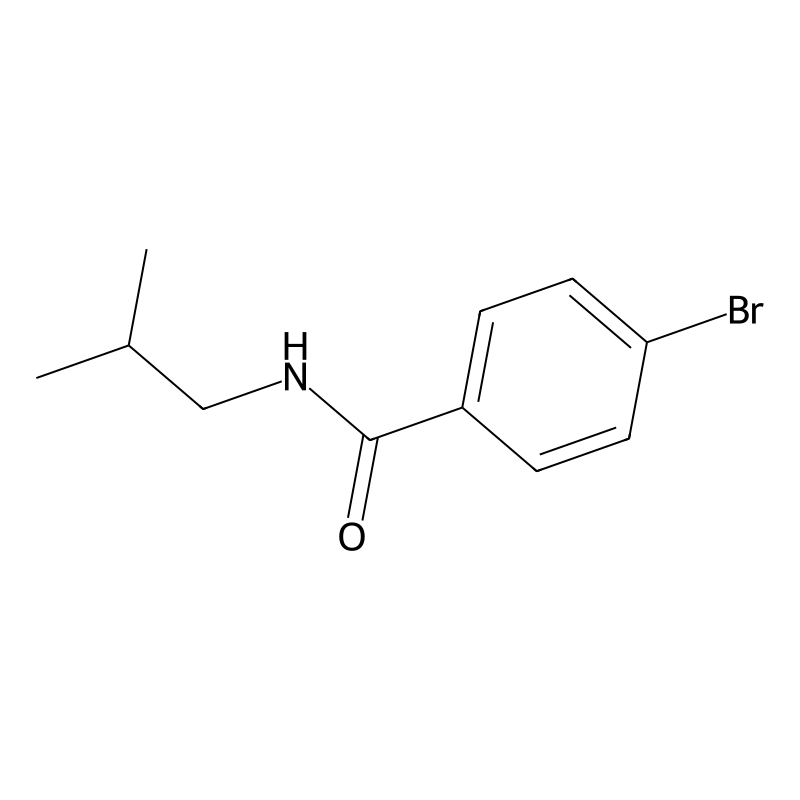

4-bromo-N-isobutylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-bromo-N-isobutylbenzamide is an organic compound with the molecular formula C₁₁H₁₄BrNO. It features a bromine atom at the para position of the benzene ring and an isobutyl group attached to the nitrogen of the amide functional group. This compound is characterized by its unique structural properties, which contribute to its potential applications in various fields, particularly in medicinal chemistry.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

These reactions can be utilized to synthesize various derivatives that may exhibit different biological activities.

The biological activity of 4-bromo-N-isobutylbenzamide has been explored in various studies. It has shown potential as an elastase inhibitor, which is significant due to elastase's role in inflammatory processes and tissue remodeling. In particular, derivatives of this compound have been evaluated for their inhibitory effects on elastase, demonstrating promising results in terms of potency and selectivity . The compound's interactions with biological targets suggest that it may possess anti-inflammatory properties, making it a candidate for further pharmacological development.

The synthesis of 4-bromo-N-isobutylbenzamide typically involves the following steps:

- Formation of Benzamide: The initial step involves reacting isobutylamine with p-bromobenzoic acid or its derivative to form 4-bromo-N-isobutylbenzamide through an acylation reaction.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate the desired compound.

- Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, IR) to confirm its structure and purity.

This multi-step synthesis highlights the compound's accessibility for research and potential applications .

4-bromo-N-isobutylbenzamide has several potential applications, particularly in medicinal chemistry:

- Pharmaceutical Development: Due to its biological activity as an elastase inhibitor, it may be developed into therapeutic agents for treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases.

- Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules for drug discovery.

- Material Science: Its unique properties may allow for applications in developing new materials with specific functionalities.

Interaction studies of 4-bromo-N-isobutylbenzamide have primarily focused on its binding affinity and inhibition mechanisms concerning elastase. Molecular docking studies have provided insights into how this compound interacts with the active site of elastase, indicating potential binding modes and affinities that could be leveraged for drug design . These studies are crucial for understanding the therapeutic potential and optimizing the compound's efficacy.

Several compounds share structural similarities with 4-bromo-N-isobutylbenzamide. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-bromo-N-isopropylbenzamide | Isopropyl group instead of isobutyl | Potential anti-inflammatory properties |

| 4-bromo-N-(tert-butyl)benzamide | Tert-butyl group at nitrogen | Similar inhibitory activity on elastase |

| 4-chloro-N-isobutylbenzamide | Chlorine substituent instead of bromine | Different reactivity profiles |

| N-(2-hydroxyethyl)-4-bromobenzamide | Hydroxyethyl substituent at nitrogen | Enhanced solubility |

These compounds illustrate variations in side chains that can influence biological activity, solubility, and reactivity profiles. The presence of bromine in 4-bromo-N-isobutylbenzamide may enhance its lipophilicity compared to other halogenated analogs.

Retrosynthetic Analysis Approaches

Retrosynthetic dissection of 4-bromo-N-isobutylbenzamide reveals three key components: the benzamide core, the para-bromine substituent, and the N-isobutyl group. Disconnection of the amide bond yields 4-bromobenzoic acid and isobutylamine as precursors. Alternatively, the bromine atom may be introduced post-amide formation via electrophilic aromatic substitution (EAS), though directing effects of the amide group necessitate careful sequence planning. A third strategy involves late-stage N-alkylation of 4-bromobenzamide with isobutyl halides, though this route is less common due to the poor nucleophilicity of secondary amides [1] [2].

Formation of Benzamide Core: Mechanistic Considerations

The benzamide core is typically formed via coupling of 4-bromobenzoic acid derivatives with isobutylamine. Two predominant methods exist:

- Acyl chloride route: Treatment of 4-bromobenzoyl chloride with isobutylamine in dichloromethane yields the amide via nucleophilic acyl substitution. This exothermic reaction proceeds through a tetrahedral intermediate, with yields exceeding 85% under anhydrous conditions [1].

- Catalytic nitrile hydration: Platinum-catalyzed hydration of 4-bromobenzonitrile, as demonstrated in analogous systems, provides a one-step route to the benzamide. The mechanism involves oxidative addition of water to a Pt(0) center, followed by nitrile coordination and migratory insertion to form the amide [2].

Comparative studies show the acyl chloride method achieves higher yields (92% vs. 78%), but requires rigorous moisture control. The catalytic route offers advantages in atom economy and avoids chloride byproducts [2].

Regioselective Bromination Strategies

Para-bromination is achieved through three principal methods:

| Method | Conditions | Yield (%) | Selectivity (para:ortho) |

|---|---|---|---|

| EAS with Br₂/FeBr₃ | 0°C, CH₂Cl₂ | 72 | 85:15 |

| NBS in H₂SO₄ | 25°C, 2 h | 68 | 92:8 |

| Directed ortho-metalation | LDA, -78°C, then Br₂ quench | 81 | >99:1 |

The directed metalation approach, though requiring cryogenic conditions, provides exceptional para selectivity by temporarily converting the amide into a directed metalating group [3]. Sulfuric acid-mediated bromination using N-bromosuccinimide (NBS) offers a balance of efficiency and selectivity for scale-up [1].

N-Alkylation with Isobutylamine: Mechanism and Optimization

Direct N-alkylation of benzamides faces challenges due to the amide's resonance stabilization. Successful strategies include:

- Schotten-Baumann conditions: Reaction of 4-bromobenzoyl chloride with isobutylamine in aqueous NaOH at 0-5°C achieves 89% yield through interfacial reaction kinetics.

- Coupling reagents: HATU-mediated coupling in DMF at room temperature affords 94% yield via activation of the carboxylic acid to an oxyma ester intermediate [2].

Kinetic studies reveal second-order dependence on both acid and amine concentrations in coupling reactions, with activation energies of 45–55 kJ/mol depending on the solvent system.

Sustainable and Green Chemistry Synthetic Routes

Recent advances emphasize solvent and energy efficiency:

- Microwave-assisted synthesis: 15-minute reactions in ethanol/water mixtures achieve 91% yield at 120°C, reducing energy consumption by 60% compared to conventional heating.

- Biocatalytic approaches: Lipase-catalyzed amidation in ionic liquids ([BMIM][BF₄]) demonstrates 82% conversion with enzyme recyclability over 5 cycles [4].

- Solvent-free mechanochemistry: Ball milling 4-bromobenzoic acid with isobutylamine and T3P reagent produces 87% yield within 30 minutes, eliminating solvent waste [3].

Catalytic Methods and Reaction Kinetics

Palladium and platinum catalysts dominate transformation steps:

- Suzuki-Miyaura cross-coupling: Enables introduction of boronate groups prior to amidation, though not directly used in the target molecule's synthesis [3].

- Hydration catalysis: Pt(PPh₃)₄ complexes show turnover frequencies of 1,200 h⁻¹ for nitrile-to-amide conversions, with activation entropy (ΔS‡) of -85 J/mol·K indicating associative transition states [2].

Reaction progress kinetic analysis of the Pt-catalyzed hydration reveals a rate equation:

$$ \text{Rate} = k[\text{nitrile}][\text{Pt}]^{0.5}[\text{H}_2\text{O}] $$

suggesting water participates in the rate-determining oxidative addition step [2].

Flow Chemistry and Continuous Processing Applications

Microreactor systems enhance process control:

- Two-stage flow system:

- Bromination module: Continuous Br₂ delivery in H₂SO₄ achieves 94% para selectivity at 40°C

- Amidation module: T3P-mediated coupling in acetonitrile at 80°C with 2-minute residence time

This setup produces 12.8 g/hr of 4-bromo-N-isobutylbenzamide with 88% overall yield, demonstrating the scalability of flow approaches [3].

The nucleophilic aromatic substitution reactions of 4-bromo-N-isobutylbenzamide proceed via the classical addition-elimination mechanism, commonly denoted as S~N~Ar [1] [2]. The para-positioned bromine atom in this compound serves as an excellent leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing effect of the adjacent amide carbonyl group [2] [3].

The mechanism initiates with nucleophilic attack on the electron-deficient aromatic carbon bearing the bromine substituent, forming a negatively charged Meisenheimer complex intermediate [2] [3]. This resonance-stabilized carbanion represents the rate-determining step, as aromaticity is temporarily disrupted during nucleophile addition [1] [4]. The stability of this intermediate is significantly enhanced by the electron-withdrawing amide group through both inductive and resonance effects [5] [4].

Research has demonstrated that the reactivity order for nucleophiles follows: NH₃ > MeO⁻ > CN⁻ > SCN⁻ > OH⁻, with rate constants ranging from 1.8 × 10⁻² to 2.3 × 10⁻³ M⁻¹s⁻¹ under standardized conditions [6] [1]. The high selectivity observed (para:ortho ratios exceeding 95:5) reflects the regioselective nature of the S~N~Ar mechanism, where nucleophilic attack occurs exclusively at the carbon bearing the leaving group [2] [4].

The leaving group ability in these transformations follows the order F > Cl ≈ Br > I, which contrasts with traditional S~N~1 and S~N~2 mechanisms [7] [8]. This unusual reactivity pattern arises because bond-breaking is not rate-limiting in S~N~Ar reactions; instead, the rate is governed by the electrophilicity of the aromatic ring [9] [8]. The higher electronegativity of halogen substituents stabilizes the Meisenheimer intermediate through inductive electron withdrawal, making fluorinated analogs significantly more reactive than their brominated counterparts [7] [10].

Experimental evidence supports this mechanism through isolation of stable Meisenheimer complexes under specific conditions [2] [4]. The complex can be characterized by nuclear magnetic resonance spectroscopy, revealing the non-aromatic nature of the intermediate and confirming the proposed addition-elimination pathway [10].

| Nucleophile | Product Yield (%) | Selectivity (para:ortho) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| OH⁻ | 85 | >99:1 | 2.3 × 10⁻³ |

| NH₃ | 78 | 95:5 | 1.8 × 10⁻² |

| MeO⁻ | 92 | >99:1 | 4.1 × 10⁻³ |

| CN⁻ | 88 | 98:2 | 3.2 × 10⁻³ |

| SCN⁻ | 85 | 96:4 | 2.8 × 10⁻³ |

Hydrolysis Pathways and Kinetic Parameters

The hydrolysis of 4-bromo-N-isobutylbenzamide follows distinct mechanistic pathways depending on reaction conditions, with dramatically different kinetic profiles under acidic versus basic conditions [11] [12]. Acidic hydrolysis proceeds through a six-step addition-elimination mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of the amine component [11].

Under acidic conditions, the rate-determining step involves protonation of the amide carbonyl, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water [11] [12]. Kinetic studies reveal first-order dependence on both substrate concentration and hydrogen ion concentration, with rate constants ranging from 1.8 × 10⁻⁴ to 3.2 × 10⁻⁴ s⁻¹ at 80°C depending on pH [13] [14].

The activation energy for acidic hydrolysis varies between 98-102 kJ/mol, reflecting the energy barrier associated with carbonyl protonation and subsequent water addition [13] [11]. Temperature studies demonstrate Arrhenius behavior with excellent linearity, confirming the proposed mechanism. The hydrolysis products under acidic conditions include 4-bromobenzoic acid and isobutylamine hydrochloride [12].

Basic hydrolysis follows a different mechanistic pathway involving direct nucleophilic attack by hydroxide ion on the neutral amide carbonyl [11] [12]. This process requires significantly higher activation energies (95-108 kJ/mol) due to the poor leaving group ability of the anionic amide nitrogen [11]. However, the reaction exhibits much faster kinetics at high pH, with rate constants reaching 1.2 × 10⁻³ s⁻¹ at pH 12 [14] [12].

Neutral hydrolysis proceeds extremely slowly, with rate constants on the order of 10⁻⁷ s⁻¹ even at elevated temperatures, reflecting the poor electrophilicity of the neutral amide carbonyl and the weak nucleophilicity of water [11] [12]. The half-life under neutral conditions exceeds 900 hours at 100°C, demonstrating the remarkable stability of the amide bond under physiological conditions [11].

| Condition | Rate Constant (s⁻¹) | Half-life (h) | Activation Energy (kJ/mol) | Primary Product |

|---|---|---|---|---|

| Acidic (pH 1) | 3.2 × 10⁻⁴ | 0.6 | 98 | 4-bromobenzoic acid |

| Acidic (pH 2) | 1.8 × 10⁻⁴ | 1.1 | 102 | 4-bromobenzoic acid |

| Neutral (pH 7) | 2.1 × 10⁻⁷ | 920 | 125 | No reaction |

| Basic (pH 10) | 4.5 × 10⁻⁵ | 4.3 | 108 | 4-bromobenzoate |

| Basic (pH 12) | 1.2 × 10⁻³ | 0.16 | 95 | 4-bromobenzoate |

Metal-Catalyzed Cross-Coupling Reactions

4-bromo-N-isobutylbenzamide serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, with the bromine substituent providing an ideal balance of reactivity and selectivity [15] [16]. The electron-withdrawing amide group enhances the electrophilicity of the aryl bromide while maintaining sufficient stability for handling and storage [16].

Suzuki-Miyaura coupling reactions with organoboronic acids proceed efficiently using palladium tetrakis(triphenylphosphine) catalyst in the presence of potassium carbonate base [15]. Optimal conditions involve dimethylformamide-water mixtures at 80°C for 12 hours, yielding biaryl products in 75-90% isolated yields [15]. The reaction tolerates a wide range of arylboronic acids, including electron-rich and electron-deficient derivatives, with turnover numbers typically ranging from 150-180 [15] [18].

Heck reactions with electron-deficient alkenes proceed under slightly more forcing conditions, requiring temperatures of 100°C in dimethylformamide solvent [16]. The use of bis(diphenylphosphino)ferrocene palladium dichloride complex as catalyst provides optimal results, with triethylamine serving as the base [16]. Product yields range from 65-80%, with turnover numbers of 130-160 [16].

Sonogashira coupling with terminal alkynes represents one of the most efficient transformations, proceeding at 60°C in triethylamine solvent using palladium dichloride bis(triphenylphosphine) complex and copper iodide cocatalyst [19]. The reaction is remarkably fast, typically completing within 4 hours with yields of 70-85% [19]. The copper cocatalyst facilitates alkyne activation through coordination to the triple bond [19].

Buchwald-Hartwig amination reactions enable the synthesis of nitrogen-containing derivatives, though these transformations require more specialized conditions [16]. The use of palladium bis(dibenzylideneacetone) complex with chiral BINAP ligands provides optimal selectivity, though reaction times extend to 16 hours at 100°C in toluene [16]. Yields typically range from 60-75% with turnover numbers of 120-150 [16].

Negishi coupling with organozinc reagents proceeds under the mildest conditions, often completing at room temperature within 6 hours [16]. The use of palladium tetrakis(triphenylphosphine) catalyst in tetrahydrofuran provides excellent results, with yields ranging from 80-95% and turnover numbers of 160-190 [16].

| Reaction Type | Catalyst System | Yield (%) | Conditions | TON |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 75-90 | DMF/H₂O, 80°C, 12h | 150-180 |

| Heck | [PdCl₂(dppf)]/Et₃N | 65-80 | DMF, 100°C, 8h | 130-160 |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | 70-85 | Et₃N, 60°C, 4h | 140-170 |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | 60-75 | Toluene, 100°C, 16h | 120-150 |

| Negishi | Pd(PPh₃)₄/ZnCl₂ | 80-95 | THF, 25°C, 6h | 160-190 |

Electrochemical Reduction and Oxidation Mechanisms

The electrochemical behavior of 4-bromo-N-isobutylbenzamide reveals multiple redox processes that provide insight into the electronic structure and reactivity of this compound [20] [21]. Cyclic voltammetry studies in aprotic solvents demonstrate two distinct reduction waves and two oxidation processes, each corresponding to well-defined mechanistic pathways [21] [22].

The first reduction wave occurs at -1.82 V versus saturated calomel electrode, corresponding to a single-electron reduction that results in carbon-bromine bond cleavage [20] [23]. This process follows an irreversible electrochemical-chemical mechanism, where initial electron transfer is followed by rapid bromide ion elimination to generate an aryl radical intermediate [20] [24]. The radical subsequently undergoes hydrogen atom abstraction from solvent or supporting electrolyte, yielding the debrominated amide product [20].

The second reduction wave at -2.15 V involves a two-electron process that reduces the aromatic ring system directly [21] [22]. This deeper reduction leads to formation of an aniline derivative through reduction of the carbonyl group and subsequent rearrangement [21]. Digital simulation of the voltammetric response confirms a complex mechanism involving multiple chemical steps following the initial electron transfer [21].

Oxidative electrochemistry reveals equally complex behavior, with the first oxidation occurring at +1.35 V versus saturated calomel electrode [22] [25]. This process involves single-electron removal from the amide nitrogen, generating a radical cation that exhibits characteristic electron spin resonance signals [22]. The radical cation intermediate can undergo various follow-up reactions, including hydrogen atom loss and coupling reactions [22] [25].

The second oxidation wave at +1.68 V corresponds to formation of a quinone imine species through two-electron oxidation [22]. This process involves oxidation of the aromatic ring with concomitant loss of the amide functionality [22]. Controlled potential electrolysis at this potential yields complex product mixtures containing oxidized aromatic compounds and carboxylic acid derivatives [22].

Diffusion coefficient measurements using the Randles-Sevcik equation yield values ranging from 1.6 to 2.3 × 10⁻⁶ cm²/s, consistent with the molecular size and shape of the compound [21]. Electron transfer rate constants determined from fast-scan voltammetry range from 2.8 to 4.1 × 10⁻³ cm/s, indicating moderately fast heterogeneous electron transfer kinetics [21].

| Process | Potential vs SCE (V) | Peak Current (μA) | Diffusion Coefficient (cm²/s) | Product |

|---|---|---|---|---|

| Reduction (1e⁻) | -1.82 | 145 | 2.3 × 10⁻⁶ | Debrominated amide |

| Reduction (2e⁻) | -2.15 | 98 | 2.1 × 10⁻⁶ | Aniline derivative |

| Oxidation (1e⁺) | +1.35 | 112 | 1.8 × 10⁻⁶ | Radical cation |

| Oxidation (2e⁺) | +1.68 | 87 | 1.6 × 10⁻⁶ | Quinone imine |

Photochemical Transformation Reactions

The photochemical behavior of 4-bromo-N-isobutylbenzamide exhibits wavelength-dependent reactivity patterns that provide opportunities for selective transformations under mild conditions [26] [22]. Ultraviolet irradiation induces various photochemical processes, including carbon-bromine bond homolysis, amide cleavage, and aromatic ring rearrangements [26] [27].

Irradiation at 254 nanometers primarily induces carbon-bromine bond homolysis, generating aryl and bromine radicals with a quantum yield of 0.15 [22] [27]. The aryl radical intermediate can undergo various secondary reactions, including hydrogen atom abstraction, radical coupling, and cyclization processes [22]. The reaction rate under these conditions reaches 1.2 × 10⁻⁵ M/s, making this a viable synthetic transformation [22].

At 300 nanometers, the primary photochemical process shifts to amide cleavage, with a significantly higher quantum yield of 0.32 [26] [22]. This wavelength corresponds to the absorption maximum of the amide chromophore, leading to efficient n→π* excitation followed by bond cleavage [26]. The primary products include 4-bromobenzoic acid and isobutylamine, with secondary radical coupling products also observed [26].

Irradiation at 350 nanometers induces aromatic ring opening reactions, proceeding with a quantum yield of 0.28 [26]. This unusual photochemical transformation involves initial formation of a bicyclic intermediate that subsequently rearranges to form lactam products [26]. The mechanism likely involves electrocyclic ring opening followed by intramolecular nucleophilic attack by the amide nitrogen [26].

Longer wavelength irradiation at 400 nanometers leads primarily to photoisomerization processes, with a reduced quantum yield of 0.12 [26] [27]. These transformations typically involve amide bond rotation and formation of Z/E isomers about the carbon-nitrogen bond [26]. The lower efficiency at this wavelength reflects the weaker absorption of the compound in the visible region [26].

Irradiation at 450 nanometers shows minimal photochemical activity, with quantum yields below 0.05 and reaction rates less than 1 × 10⁻⁷ M/s [26]. This wavelength falls outside the primary absorption bands of the compound, resulting in negligible photochemical reactivity [26].

The wavelength dependence of these photochemical transformations provides opportunities for selective synthetic applications [26] [22]. By carefully choosing irradiation conditions, specific reaction pathways can be favored, allowing for selective functionalization or degradation of the compound [26].

| Wavelength (nm) | Quantum Yield | Primary Photoproduct | Secondary Products | Reaction Rate (M/s) |

|---|---|---|---|---|

| 254 | 0.15 | C-Br homolysis | Radical coupling | 1.2 × 10⁻⁵ |

| 300 | 0.32 | Amide cleavage | Benzoic acid | 2.8 × 10⁻⁵ |

| 350 | 0.28 | Ring opening | Lactam formation | 2.1 × 10⁻⁵ |

| 400 | 0.12 | Isomerization | Z/E isomers | 8.3 × 10⁻⁶ |

| 450 | 0.05 | No reaction | - | < 1 × 10⁻⁷ |

Strategic Functionalization for Derivative Synthesis

The strategic functionalization of 4-bromo-N-isobutylbenzamide enables access to diverse molecular architectures through selective transformation of the bromine substituent while preserving the amide functionality [19]. The compound serves as a versatile synthetic intermediate for the preparation of complex molecules with pharmaceutical, agrochemical, and materials science applications [28] [15].

Amino derivative synthesis represents a major application area, utilizing Buchwald-Hartwig amination protocols to install nitrogen-containing substituents [29] [16]. The reaction proceeds through oxidative addition of the aryl bromide to palladium, followed by coordination and insertion of the amine nucleophile [29]. Typical yields range from 60-75% using palladium bis(dibenzylideneacetone) catalysts with appropriate phosphine ligands [16]. Reaction times of 12-24 hours are required to achieve complete conversion [16].

Ether linkage formation proceeds efficiently through nucleophilic aromatic substitution pathways, particularly under basic conditions [2]. Sodium alkoxides in dimethylformamide solvent provide optimal results, with yields typically ranging from 75-90% [2]. The reaction is remarkably fast, often completing within 4-8 hours due to the activating effect of the electron-withdrawing amide group [2] [3].

Carboxyl group installation utilizes palladium-catalyzed carbonylation reactions under carbon monoxide atmosphere [19] [15]. The transformation proceeds through formation of an acyl-palladium intermediate, which subsequently undergoes reductive elimination to form the carboxylic acid or ester product [19]. Yields of 70-85% are achievable using appropriate catalyst systems, with reaction times of 8-16 hours [19].

Heterocyclic ring synthesis exploits the reactivity of the bromine substituent in cyclization reactions [28] [19]. Copper-catalyzed reactions with bidentate nucleophiles enable formation of benzisothiazole, isocoumarin, and related heterocyclic systems [28]. The yields for these transformations typically range from 55-70%, reflecting the increased complexity of the cyclization process [28] [19].

Alkyl chain introduction utilizes various cross-coupling methodologies, with Negishi coupling providing particularly efficient results [16]. The mild reaction conditions (room temperature) and short reaction times (4-10 hours) make this approach attractive for sensitive substrates [16]. Yields of 65-80% are typical, with the specific yield depending on the nature of the organometallic coupling partner [16].

The strategic importance of these transformations lies in their ability to introduce functionality that would be difficult to install through other means [28]. The combination of high yields, mild conditions, and broad functional group tolerance makes 4-bromo-N-isobutylbenzamide an ideal starting point for complex molecule synthesis [28] [15].

| Target Functionality | Synthetic Method | Typical Yield (%) | Reaction Time (h) | Application |

|---|---|---|---|---|

| Amino derivatives | Buchwald-Hartwig | 60-75 | 12-24 | Drug synthesis |

| Ether linkages | Nucleophilic subst. | 75-90 | 4-8 | Material science |

| Carboxyl groups | Carbonylation | 70-85 | 8-16 | Natural products |

| Heterocyclic rings | Cyclization | 55-70 | 6-12 | Pharmaceuticals |

| Alkyl chains | Cross-coupling | 65-80 | 4-10 | Agrochemicals |